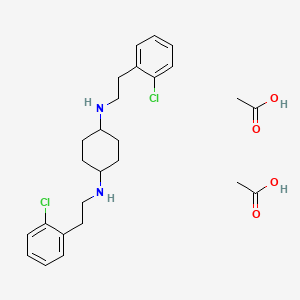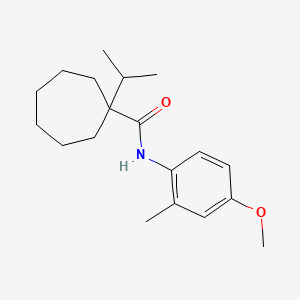
1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide is a complex organic compound with a unique structure that includes a cycloheptane ring, an isopropyl group, and a methoxy-methylphenyl group
Vorbereitungsmethoden
The synthesis of 1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides.
Attachment of the methoxy-methylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine, followed by acylation to form the carboxamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or isopropyl groups, using reagents like sodium hydroxide or halides.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cycloheptanecarboxamide can be compared with similar compounds such as:
1-(Isopropyl)-N-(4-methoxyphenyl)cycloheptanecarboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(Isopropyl)-N-(2-methylphenyl)cycloheptanecarboxamide: This compound lacks the methoxy group, which can influence its chemical properties and interactions.
1-(Isopropyl)-N-(4-methoxy-2-methylphenyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cycloheptane ring, which can alter its conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56471-69-3 |
|---|---|
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(4-methoxy-2-methylphenyl)-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C19H29NO2/c1-14(2)19(11-7-5-6-8-12-19)18(21)20-17-10-9-16(22-4)13-15(17)3/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
YSCNEKGZQWJYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2(CCCCCC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





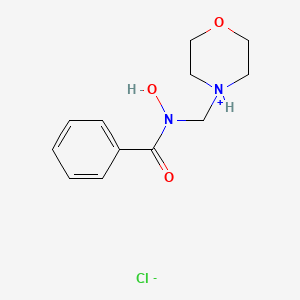


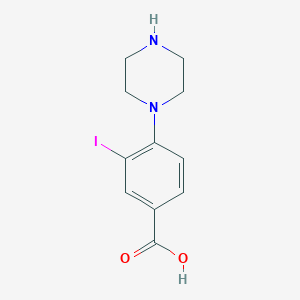
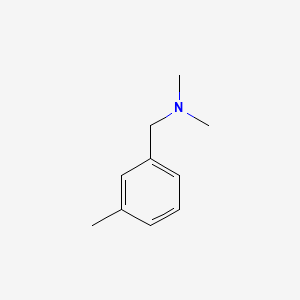
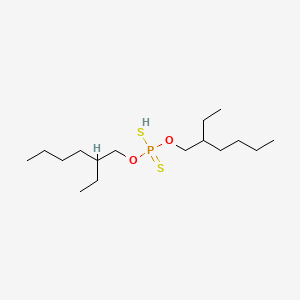

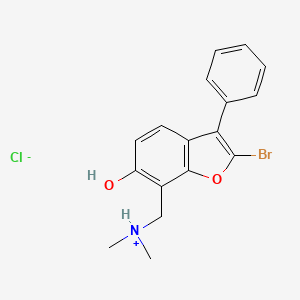
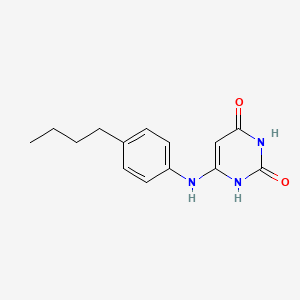
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
